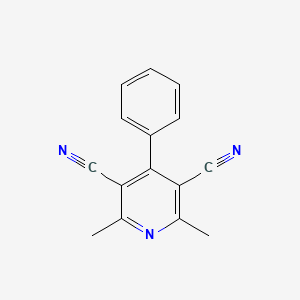
2,6-Dimethyl-4-phenylpyridine-3,5-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyl-4-phenylpyridine-3,5-dicarbonitrile is an organic compound that belongs to the pyridine family It is characterized by the presence of two methyl groups at positions 2 and 6, a phenyl group at position 4, and two cyano groups at positions 3 and 5 on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-phenylpyridine-3,5-dicarbonitrile can be achieved through a multi-step process. One common method involves the Hantzsch pyridine synthesis, which is a multi-component reaction. The starting materials typically include an aldehyde, a β-ketoester, and ammonium acetate. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of heterogeneous catalysts, such as magnesium ferrite nanoparticles, can improve the efficiency and sustainability of the process .
化学反応の分析
Types of Reactions
2,6-Dimethyl-4-phenylpyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while reduction can produce amines.
科学的研究の応用
2,6-Dimethyl-4-phenylpyridine-3,5-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
作用機序
The mechanism of action of 2,6-Dimethyl-4-phenylpyridine-3,5-dicarbonitrile involves its interaction with molecular targets, such as enzymes or receptors. The cyano groups can participate in hydrogen bonding and other interactions, while the phenyl and pyridine rings provide structural stability and electronic properties. These interactions can modulate the activity of biological pathways and processes .
類似化合物との比較
Similar Compounds
- 2,6-Dimethyl-4-(2,5-dimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarbonitrile
- 2,6-Dimethyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarbonitrile
- 2,6-Dichloropyridine-3,5-dicarbonitrile
Uniqueness
2,6-Dimethyl-4-phenylpyridine-3,5-dicarbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in various applications, particularly in the design of new materials and pharmaceuticals .
特性
CAS番号 |
24234-64-8 |
|---|---|
分子式 |
C15H11N3 |
分子量 |
233.27 g/mol |
IUPAC名 |
2,6-dimethyl-4-phenylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C15H11N3/c1-10-13(8-16)15(12-6-4-3-5-7-12)14(9-17)11(2)18-10/h3-7H,1-2H3 |
InChIキー |
SAJJAQUXYVSCOX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C(=N1)C)C#N)C2=CC=CC=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


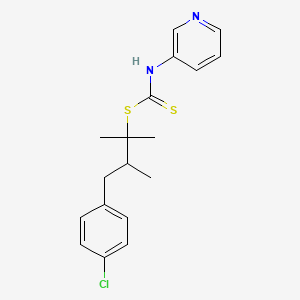
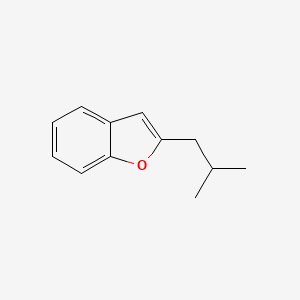

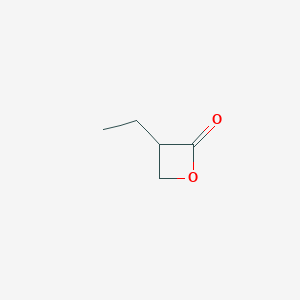
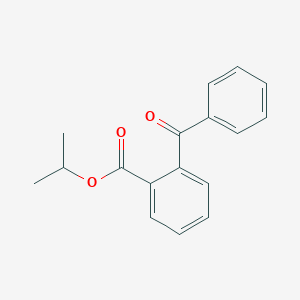
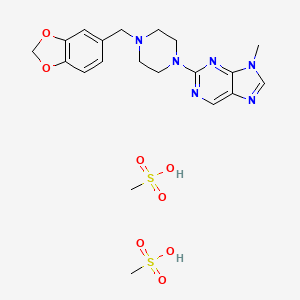

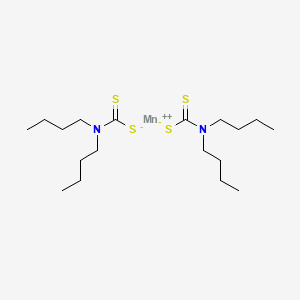
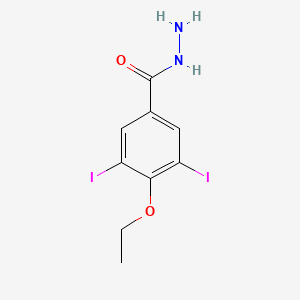
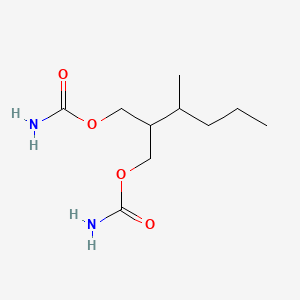
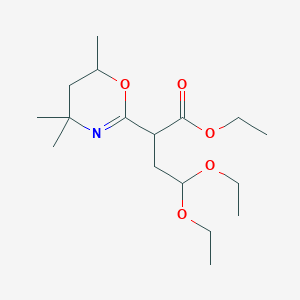
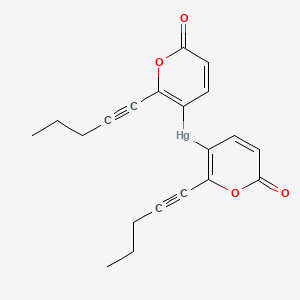

![1,6-Dioxaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B14688259.png)
